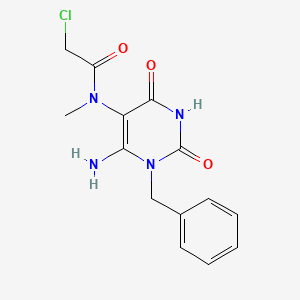

N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide

Description

N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide is a tetrahydropyrimidine derivative characterized by a benzyl group at the N1 position, a 6-amino group, and a 2-chloro-N-methylacetamide substituent at C3. Key features include the chloroacetamide moiety, which may enhance electrophilic reactivity, and the N-methyl group, which reduces steric hindrance compared to bulkier substituents .

Properties

IUPAC Name |

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3/c1-18(10(20)7-15)11-12(16)19(14(22)17-13(11)21)8-9-5-3-2-4-6-9/h2-6H,7-8,16H2,1H3,(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAKBBYFRPKBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents at the chloro or amino positions .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C15H18ClN3O4

- Molecular Weight : 347.77 g/mol

- IUPAC Name : N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide

This structure allows for various interactions with biological targets, making it a candidate for drug development.

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. The presence of the benzyl group and the dioxo moiety enhances the interaction with bacterial enzymes, potentially leading to inhibition of growth in pathogenic strains.

-

Anticancer Potential

- Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation. Studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

-

Anti-inflammatory Effects

- The compound's ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent in treating inflammatory diseases. Its mechanism may involve the downregulation of NF-kB signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in cytokine levels |

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variations in synthesis can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.

Case Study: Synthesis and Testing

A recent study focused on synthesizing this compound and evaluating its biological activities against various cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutic agents, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at C5

Substituent Variations at N1

Key Findings

Chloroacetamide vs. Benzamide : The target compound’s 2-chloro-N-methylacetamide group offers a balance between reactivity (via Cl) and reduced steric hindrance (via N-methyl), contrasting with BZ0’s rigid benzamide .

N1 Substitution : Benzyl groups (target compound) favor π-π interactions, while alkyl/fluorobenzyl groups (e.g., compound 28) adjust lipophilicity and electronic properties .

Synthetic Efficiency : Yields for analogs range from 80–88%, with chloroacetamide derivatives requiring optimized coupling conditions .

Biological Activity

N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloro-N-methylacetamide with 6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine. Characterization methods include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and purity of the synthesized compounds .

Biological Activity Overview

The compound exhibits a range of biological activities, particularly antimicrobial and antifungal properties. Various studies have assessed its efficacy against different microbial strains.

Antimicrobial Activity

A study evaluated the antimicrobial activity of chloroacetamide derivatives, including this compound. The results indicated significant antibacterial and antifungal activity against several pathogens:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli (ATCC 25922) | 30 |

| Pseudomonas aeruginosa (ATCC 27853) | 35 |

| Staphylococcus aureus (ATCC 25923) | 36 |

| Candida albicans | MIC: 128–256 µg/mL |

These findings suggest that the compound can effectively inhibit both gram-positive and gram-negative bacteria as well as fungi .

The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, studies suggest that it may disrupt cellular processes in microorganisms by interfering with essential metabolic pathways or structural integrity.

Case Studies

Case Study 1: Antifungal Efficacy

A specific study focused on the antifungal activity of related chloroacetamide derivatives against fluconazole-resistant strains of Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and effectively inhibited biofilm formation by up to 92%, indicating its potential as an antifungal agent in resistant cases .

Case Study 2: Broader Antimicrobial Screening

In another comprehensive screening involving various chloroacetamides, this compound was tested against multiple strains. The results confirmed its broad-spectrum activity and highlighted its potential utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with condensation of benzylamine with urea derivatives to form the tetrahydropyrimidinone core. Subsequent chloroacetylation and N-methylation steps require precise pH control (6.5–7.5) and anhydrous solvents like DMF or dichloromethane. Key intermediates should be purified via recrystallization or column chromatography. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Prioritize peaks for the benzyl group (δ 4.3–4.5 ppm, CH2), amide protons (δ 6.8–7.2 ppm), and chloroacetamide methyl (δ 3.1–3.3 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH2/amide N–H (~3200–3350 cm⁻¹).

- MS : Look for molecular ion [M+H]+ and fragmentation patterns consistent with the loss of Cl or benzyl groups .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity. Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. Residual solvents (e.g., DMF) must comply with ICH guidelines (<500 ppm) .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, and how can SHELX software address them?

- Methodological Answer : The compound’s flexible chloroacetamide side chain and hydrogen-bonding networks (e.g., N–H···O=C) often lead to disorder. Use SHELXL for iterative refinement:

- Apply TWIN/BASF commands to model twinning.

- Restrain thermal parameters for mobile groups (e.g., benzyl rings).

- Validate with R1 < 5% and wR2 < 12% for high-resolution data (d ~0.8 Å) .

Q. How do hydrogen-bonding patterns influence crystal packing, and what graph-set analyses are applicable?

- Methodological Answer : The 6-amino and dioxo groups form R₂²(8) motifs with neighboring molecules, stabilizing layered packing. Use Mercury CSD ’s "Packing Similarity" tool to compare with analogous pyrimidinone structures. Graph-set analysis (via IsoStar ) identifies preferred donor-acceptor geometries for supramolecular design .

Q. What computational strategies reconcile discrepancies between experimental and theoretical data (e.g., DFT vs. XRD bond lengths)?

- Methodological Answer : Perform DFT optimization (B3LYP/6-311+G(d,p)) and compare with XRD metrics. Discrepancies >0.05 Å in C–Cl or C=O bonds may indicate crystal packing effects. Use Hirshfeld surface analysis (via CrystalExplorer ) to quantify intermolecular contributions (e.g., H···Cl contacts) .

Q. How can researchers design derivatives to enhance biological activity while maintaining crystallinity?

- Methodological Answer :

- Substitution : Replace the benzyl group with electron-withdrawing groups (e.g., 4-Cl) to modulate solubility.

- Co-crystallization : Screen with carboxylic acid co-formers to stabilize hydrogen-bonded frameworks.

- Thermal Analysis : Use DSC/TGA to assess melting points and polymorph transitions pre/post-derivatization .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

- Methodological Answer :

- Solvent Polarity : Test in DMSO (high solubility) vs. aqueous buffers (pH-dependent precipitation).

- Dynamic Light Scattering (DLS) : Detect aggregation at concentrations >1 mM.

- Purity Check : Confirm absence of hydrophilic/hydrophobic impurities via LC-MS .

Q. What experimental validations are critical when NMR and XRD data suggest divergent conformations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.